molecular formula C6H4N2OS B063081 Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde CAS No. 185747-98-2

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde

Cat. No.: B063081
CAS No.: 185747-98-2
M. Wt: 152.18 g/mol
InChI Key: NIHCWUFNKJFVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is a heterocyclic compound that features a fused ring system combining imidazole and thiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can undergo a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures.

Scientific Research Applications

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular pathways involved in these interactions can vary depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can be compared with other similar compounds, such as:

    Imidazo[2,1-b]thiazole: This compound features a similar fused ring system but with a different arrangement of the nitrogen and sulfur atoms.

    Imidazo[1,2-a]pyridine: This compound has a fused ring system combining imidazole and pyridine moieties.

    Benzo[d]imidazo[5,1-b]thiazole: This compound includes a benzene ring fused to the imidazo[5,1-b][1,3]thiazole core.

The uniqueness of this compound lies in its specific ring structure and the presence of the aldehyde functional group, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHCWUFNKJFVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625368
Record name Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185747-98-2
Record name Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (15.48 ml) was added to 80 ml of dichloromethane. A solution of 18.32 ml of phosphorus oxychloride in 80 ml of dichloromethane was dropwise added thereto under ice cooling. A reaction was allowed to proceed at room temperature for 30 min. A solution of imidazo[5,1-b]thiazole in 40 ml of dichloromethane was added dropwise thereto. The mixture was heated under reflux for 2.5 hr. The reaction solution was poured into ice. The reaction solution was adjusted to pH 9.8 by the addition of a 5 N aqueous sodium hydroxide solution, followed by extraction five times with 200 ml of dichloromethane. The extract was dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (eluting with dichloromethane:ethyl acetate=5:1, ethyl acetate alone, and then dichloromethane:methanol=10:1) to give 2.37 g of 7-formylimidazo[5,1-b]thiazole.
Name
Quantity
15.48 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.